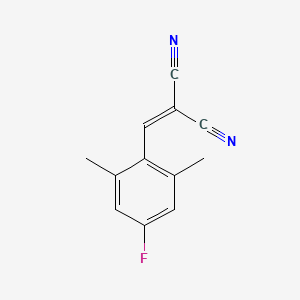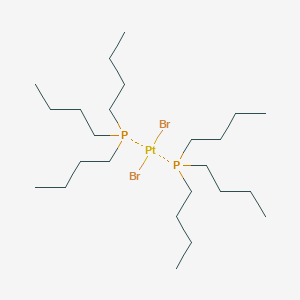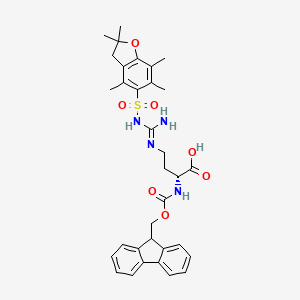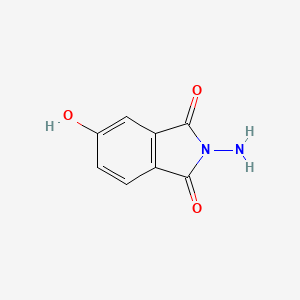
2-(2-Isopropylthiazol-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isopropylthiazol-5-yl)ethanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features an isopropyl group attached to the thiazole ring, which is further connected to an ethanol moiety. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropylthiazol-5-yl)ethanol typically involves the reaction of 2-bromo-1-(2-isopropylthiazol-5-yl)ethanone with a suitable reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method allows for efficient and selective reduction of the ketone group to the alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Isopropylthiazol-5-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2-Isopropylthiazol-5-yl)ethanone or 2-(2-Isopropylthiazol-5-yl)acetic acid.
Reduction: 2-(2-Isopropylthiazol-5-yl)ethane.
Substitution: 2-(2-Isopropylthiazol-5-yl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(2-Isopropylthiazol-5-yl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Isopropylthiazol-5-yl)ethanol is primarily related to its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Isopropylthiazol-5-yl)methanamine: Similar structure but with an amine group instead of an alcohol.
2-(2-Isopropylthiazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
2-(2-Isopropylthiazol-5-yl)ethyl chloride: Similar structure but with a chloride group instead of an alcohol.
Uniqueness
2-(2-Isopropylthiazol-5-yl)ethanol is unique due to the presence of both the thiazole ring and the ethanol moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H13NOS |
|---|---|
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
2-(2-propan-2-yl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8-9-5-7(11-8)3-4-10/h5-6,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
RGHWRSCNJCLWFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(S1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


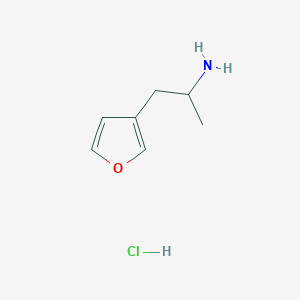

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
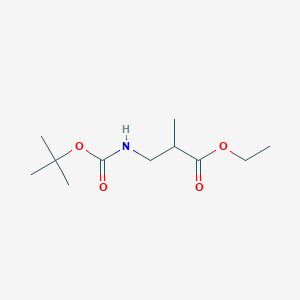
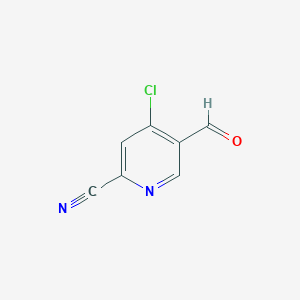
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)


